molecular formula C11H22O2 B12661296 2-Methylpentyl 2-methylbutyrate CAS No. 83783-88-4

2-Methylpentyl 2-methylbutyrate

Cat. No.: B12661296
CAS No.: 83783-88-4
M. Wt: 186.29 g/mol
InChI Key: RVVHHUUVQYONCR-UHFFFAOYSA-N
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Description

2-Methylpentyl 2-methylbutyrate is a branched-chain ester derived from 2-methylbutyric acid and 2-methylpentanol. These esters are critical contributors to fruity and floral aromas in natural products and synthetic formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpentyl 2-methylbutyrate can be synthesized through the esterification of 2-methylbutanoic acid with 2-methyl-1-pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to obtain the desired ester with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpentyl 2-methylbutyrate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and carboxylic acid.

    Oxidation: The ester can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: 2-methylbutanoic acid and 2-methyl-1-pentanol.

    Oxidation: Various oxidized products depending on the conditions.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Chemical Properties and Characteristics

  • Chemical Name : 2-Methylpentyl 2-methylbutyrate
  • CAS Number : 2445-78-5
  • Molecular Formula : C10H20O2
  • Odor Profile : Characterized by a sweet, fruity, estery scent reminiscent of pineapple, making it suitable for use in fragrances and flavorings .

Applications in Perfumery

This compound is extensively used in the fragrance industry due to its pleasant aroma. It is incorporated into various perfume formulations to enhance scent profiles.

Performance Ratings in Perfume Types

Perfume TypePerformance Rating
Floral9
Fruity9
Citrus8
Green9
Gourmand6

The ratings indicate that this compound performs exceptionally well in fruity and floral compositions, making it a preferred choice among perfumers .

Food Flavoring Applications

In addition to its use in perfumes, this compound is utilized as a flavoring agent in the food industry. Its fruity notes contribute to the flavor profiles of various food products, enhancing their appeal.

Regulatory Status

The compound is recognized by food safety authorities and is considered safe for consumption within established limits. It aligns with the standards set by the International Fragrance Association (IFRA) regarding usage levels and safety assessments .

Potential Therapeutic Uses

Emerging research suggests that compounds similar to this compound may have therapeutic applications. For instance, studies on related esters indicate potential benefits in treating conditions like alcohol addiction through modulation of specific biological pathways .

Case Study: Alcohol Addiction Treatment

A study demonstrated that certain esters can activate GPR88 receptors, which may play a role in reducing alcohol consumption. While not directly tested on this compound, these findings suggest a promising avenue for future research into its pharmacological effects .

Summary of Toxicological Data

EndpointResult
GenotoxicityNot expected to be genotoxic
Skin SensitizationNo concern for sensitization
PhotoirritationNot expected to be photoirritating

Mechanism of Action

The mechanism of action of 2-methylpentyl 2-methylbutyrate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may then interact with biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-methylbutyrate esters based on occurrence, sensory properties, chemical characteristics, and safety profiles.

Ethyl 2-Methylbutyrate

  • Molecular Formula : C₇H₁₄O₂
  • CAS RN : 7452-79-1
  • Occurrence : Dominant in apples (Malus domestica), contributing to ~70% of total esters in some cultivars. Also detected in Rosa roxburghii Tratt .
  • Sensory Role: Low odor threshold (0.002–0.1 ppb), imparting intense fruity and sweet notes. Key odor-active compound in Fuji and Golden Reinders apples .
  • Safety : Generally recognized as safe (GRAS) for flavoring; extensively studied in food matrices .

Butyl 2-Methylbutyrate

  • Molecular Formula : C₉H₁₈O₂
  • CAS RN : 15706-73-7
  • Occurrence : Found in apple peels, with concentrations reaching 992.24 µg/kg at maturity. Also synthesized during fatty acid metabolism in fruits .
  • Sensory Role : Contributes to banana-like and apple flavors. High odor activity value (OAV) due to low threshold (~0.5 ppb) .
  • Safety: Limited toxicological data, but structurally related to GRAS esters .

Hexyl 2-Methylbutyrate

  • Molecular Formula : C₁₁H₂₂O₂
  • CAS RN : 10032-15-2
  • Occurrence : Common in citrus and berry flavors; detected in apples and Rosa roxburghii .
  • Sensory Role : Fresh, green, and waxy aroma with a strawberry-like nuance. OAVs exceed 500 in ripe apples .
  • Safety : RIFM-assessed; safe for use in fragrances at current industry levels .

Methyl 2-Methylbutyrate

  • Molecular Formula : C₆H₁₂O₂
  • CAS RN : 868-57-5
  • Occurrence : Used as a synthetic flavoring agent; detected in trace amounts in fruits .
  • Sensory Role : Apple-like aroma; low threshold (0.1 ppb) enhances fruity profiles in beverages .
  • Safety: Complies with OSHA standards; classified as non-hazardous in formulations .

Pseudoisoeugenyl 2-Methylbutyrate

  • Molecular Formula : C₁₅H₂₀O₃
  • CAS RN: Not specified (phytochemical marker for Pimpinella species).
  • Occurrence : Unique to Pimpinella anisum (aniseed), with concentrations up to 6.4% in essential oils .
  • Sensory Role: Spicy, herbal notes; critical for authentic aniseed flavor .
  • Safety: Not yet assessed by EFSA; metabolic profile expected to align with terpene derivatives .

Key Comparative Data

Compound Molecular Weight Odor Threshold (ppb) Primary Applications Safety Status
Ethyl 2-methylbutyrate 130.18 0.002–0.1 Food flavoring, beverages GRAS
Hexyl 2-methylbutyrate 186.29 0.5 Fragrances, cosmetics RIFM-approved
Pseudoisoeugenyl 2-methylbutyrate 248.32 Not reported Phytochemical marker Pending assessment
Methyl 2-methylbutyrate 116.16 0.1 Synthetic flavors OSHA-compliant

Structural and Functional Insights

  • Branched vs. Linear Chains : Branched esters (e.g., 2-methylpentyl) generally exhibit lower volatility and higher odor persistence than linear analogs (e.g., hexyl) due to steric effects .
  • Metabolic Pathways: Most 2-methylbutyrate esters originate from amino acid (e.g., leucine) or fatty acid metabolism, influencing their distribution in plants and fruits .
  • Synergistic Effects : Blends of ethyl and hexyl 2-methylbutyrate enhance fruity complexity in apple cultivars, demonstrating additive sensory interactions .

Biological Activity

Chemical Identity and Properties
2-Methylpentyl 2-methylbutyrate is an ester compound with the molecular formula C11H22O2\text{C}_{11}\text{H}_{22}\text{O}_2 and a molecular weight of approximately 186.29 g/mol. It is known for its fruity aroma and is primarily used in flavoring and fragrance applications. The compound can be synthesized through the esterification of 2-methylbutyric acid with 2-methylpentanol.

Toxicological Profile

The biological activity of this compound has been studied to assess its safety and potential health effects. According to safety data sheets, the compound can cause skin and eye irritation upon contact, indicating a need for caution during handling. The acute toxicity levels are not well-documented, but the potential for irritation suggests that exposure should be minimized .

Cytotoxicity and Antiproliferative Effects

In vitro studies on related compounds have shown that esters can influence cell viability and proliferation. For instance, certain volatile compounds have been shown to reduce cell viability in cancer cell lines, indicating that similar effects may be observed with this compound. The mechanism often involves the modulation of oxidative stress pathways, leading to increased reactive oxygen species (ROS) production .

Case Study 1: Antioxidant Activity

A study examined the antioxidant properties of various esters, including those structurally related to this compound. The findings suggested that these compounds could scavenge free radicals effectively, contributing to their potential therapeutic applications in reducing oxidative stress-related diseases.

Case Study 2: Flavoring Agents and Health Implications

Another case study focused on the use of flavoring agents in food products. It highlighted how esters like this compound are generally recognized as safe (GRAS) when used in food applications but emphasized the importance of understanding their biological interactions at higher concentrations.

Summary of Biological Activities

Activity Description
Irritation Potential Causes skin and eye irritation; safety precautions necessary.
Antimicrobial Potential antibacterial activity against pathogens like MRSA.
Cytotoxicity May reduce viability in cancer cell lines; potential for antiproliferative effects.
Antioxidant Capable of scavenging free radicals; implications for oxidative stress management.

Properties

CAS No.

83783-88-4

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-methylpentyl 2-methylbutanoate

InChI

InChI=1S/C11H22O2/c1-5-7-9(3)8-13-11(12)10(4)6-2/h9-10H,5-8H2,1-4H3

InChI Key

RVVHHUUVQYONCR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)COC(=O)C(C)CC

Origin of Product

United States

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